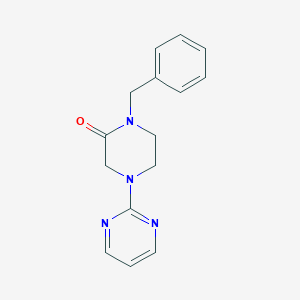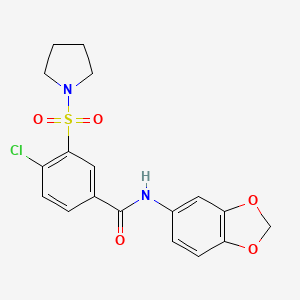![molecular formula C12H9ClF3N3O2 B3015758 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione CAS No. 1420776-15-3](/img/structure/B3015758.png)
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylpyridine (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Chemical Reactions Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Gupta, Kirchmeier, and Shreeve (2000) discusses the synthesis of a series of pyrimidine methyl and polyfluoroalkyl ethers. These were synthesized from reactions involving trifluoroamine oxide with various substituted uracils, leading to the formation of new ethers with diverse structures. This synthesis approach highlights the compound's role in generating unique chemical structures (Gupta, Kirchmeier, & Shreeve, 2000).
Antimicrobial Activity
- Vlasov et al. (2022) conducted a study focusing on the antimicrobial evaluation of pyrimidine derivatives. Their research revealed moderate activity against various bacteria, indicating the compound's potential as a basis for developing new antibacterial agents (Vlasov et al., 2022).
Urease Inhibition
- Rauf et al. (2010) explored the urease inhibition activity of pyrimidine derivatives. They found that certain derivatives exhibited significant inhibition of urease activity, suggesting potential applications in conditions where urease activity is a concern (Rauf et al., 2010).
Structural Analysis
- Li et al. (2005) performed a structural analysis of various trifluoromethyl-substituted compounds, including pyrimidine derivatives. Their study provided insights into the molecular structure and interactions of these compounds (Li et al., 2005).
Free Radical Oxidation Effects
- Meshcheryakova et al. (2022) investigated the effects of pyrimidine derivatives on free radical oxidation processes in whole blood and bone marrow. Their findings contribute to understanding these compounds' roles in biological systems and potential therapeutic applications (Meshcheryakova et al., 2022).
Mecanismo De Acción
Target of Action
Similar compounds with a trifluoromethylpyridine moiety have been used in the pharmaceutical and agrochemical industries . For instance, one compound was found to be a potent inhibitor of bacterial phosphopantetheinyl transferase , suggesting that this could be a potential target.
Mode of Action
It’s known that trifluoromethylpyridine derivatives can exhibit biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
One study mentioned that a similar compound activated the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 . This suggests that the compound might have an impact on apoptosis-related pathways.
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, including their metabolic stability, lipophilicity, and bioavailability .
Result of Action
Similar compounds have shown to thwart bacterial growth by attenuating secondary metabolism . This suggests that the compound might have a similar effect.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-6-4-19(11(21)18-10(6)20)5-9-8(13)2-7(3-17-9)12(14,15)16/h2-4H,5H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDCANXLGKVCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B3015677.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3015681.png)
![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3015685.png)



methanone](/img/structure/B3015692.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B3015695.png)
![1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3015696.png)

![3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3015698.png)